![molecular formula C9H13N3O B2445785 2-[(2-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol CAS No. 2200034-17-7](/img/structure/B2445785.png)
2-[(2-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(2-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol” is a chemical compound . It is related to 2-Amino-4-methylpyrimidine, which has a molecular weight of 109.1292 . The compound is also related to 2-aminopyrimidine derivatives .
Synthesis Analysis
The synthesis of related compounds, such as 2-aminopyrimidine derivatives, involves several steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of the related compound, 2-Amino-4-methylpyrimidine, is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .Aplicaciones Científicas De Investigación
Synthesis of 4-Aminopyrimidine Derivatives
Recent research has demonstrated the utility of TfOH-mediated [2 + 2 + 2] cycloadditions of ynamides with discrete nitriles to synthesize multi-substituted 4-aminopyrimidine derivatives, showcasing the versatility of pyrimidine derivatives in synthetic chemistry for producing compounds with a wide range of functional groups (Ping-Fan Chen et al., 2016).
Gold-Catalyzed Cycloadditions for Pyrimidine Cores
The use of gold-catalyzed intermolecular [2+2+2] cycloadditions with ynamides and discrete nitriles has been explored to form 4-aminopyrimidines, highlighting the role of these derivatives as key intermediates in the development of pharmaceuticals with high regioselectivity (S. N. Karad & Rai‐Shung Liu, 2014).
Antitrypanosomal and Antiplasmodial Activities
Studies on novel 2-aminopyrimidine derivatives have revealed their potential in combating diseases such as sleeping sickness and malaria, underscoring the importance of structural modifications in enhancing pharmacological activities (Michael Hoffelner et al., 2020).
UV-Induced DNA Protection
Research has shown that triplex formation with homopurine-homopyrimidine sequences can effectively protect DNA from UV-induced damage, offering insights into the mechanisms of DNA repair and protection (V. Lyamichev et al., 1990).
Analgesic and Anti-Inflammatory Activities
Synthesis of new pyrimidine derivatives has led to the evaluation of their analgesic and anti-inflammatory activities, providing a foundation for the development of new therapeutic agents (Z. M. Nofal et al., 2011).
Mecanismo De Acción
Direcciones Futuras
The future directions for “2-[(2-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol” and related compounds could involve further exploration and development of these compounds due to their potential applications in various fields. For instance, pyrimidinamine derivatives are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides .
Propiedades
IUPAC Name |
2-[(2-methylpyrimidin-4-yl)amino]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-6-10-5-4-9(11-6)12-7-2-3-8(7)13/h4-5,7-8,13H,2-3H2,1H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUHMZZQHSFBCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)NC2CCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-(cyclopentanecarboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2445702.png)

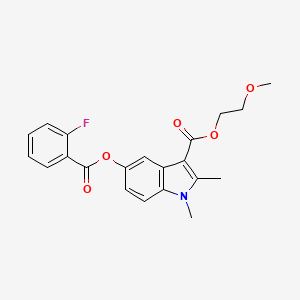
![N-(2-chlorobenzyl)-2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2445707.png)
![(2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol](/img/structure/B2445710.png)
![N-[2-(1-ethylbenzimidazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2445713.png)
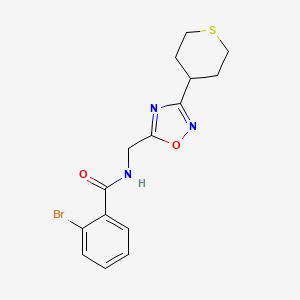
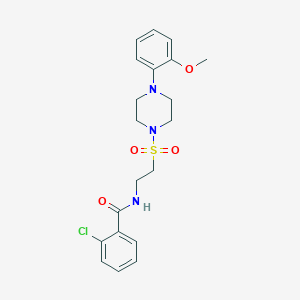

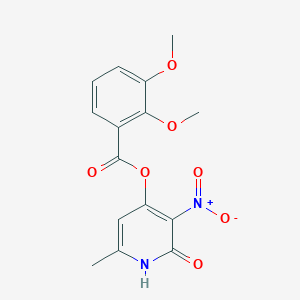
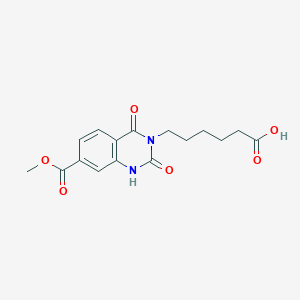
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2445723.png)
![2-Chloro-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)cyclohexyl]propanamide](/img/structure/B2445724.png)
